2-(1,3-Benzothiazol-2-ylamino)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring
Preparation Methods
The synthesis of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Industrial production methods often leverage microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents like ethanol and chloroform.
Major Products: The major products depend on the specific reaction but often include various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(1,3-benzothiazole-2-yl)-2-chloroacetamide
- 2-(1,3-benzothiazol-2-yl)aniline
- 2-(1,3-benzothiazol-2-yl)phenol
What sets 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-HYDROXY-6-PHENYLPYRIMIDINE-5-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H11N5OS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H11N5OS/c19-10-12-15(11-6-2-1-3-7-11)21-17(22-16(12)24)23-18-20-13-8-4-5-9-14(13)25-18/h1-9H,(H2,20,21,22,23,24) |
InChI Key |
JDTPRUMMOBSXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=NC4=CC=CC=C4S3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.